Estradiol 3-sulfate 17B-glucuronide dipotassium salt

Solubility Formulation Analytical method development

Researchers requiring authentic double-conjugated estrogen for transporter studies face limited supply of structurally faithful probes. This dipotassium salt solves that: • OATP1B1-selective substrate - interrogates SLCO1B1 variants & DDIs without OATP2B1 interference • Validated MRP inhibitor (Ki=22 μM) - precise competitive inhibition for DILI & efflux studies • 5× higher solubility (50 mg/mL) vs. monoglucuronides - enables concentrated dosing solutions • ≥95% purity (HPLC), C24H30K2O11S, MW 604.75, shipped under dry ice for global delivery.

Molecular Formula C24H30K2O11S
Molecular Weight 604.8
CAS No. 10392-35-5
Cat. No. B565538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 3-sulfate 17B-glucuronide dipotassium salt
CAS10392-35-5
Synonyms(17β)-3-(Sulfooxy)estra-1,3,5(10)-trien-17-yl β-D-Glucopyranosiduronic Acid Dipotassium Salt; 
Molecular FormulaC24H30K2O11S
Molecular Weight604.8
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1
InChIKeyNUSNDWFRAHTWCY-LXMSUNLNSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Estradiol 3-Sulfate 17β-Glucuronide Dipotassium Salt (CAS 10392-35-5): Properties and Research Applications


Estradiol 3-sulfate 17β-glucuronide dipotassium salt (CAS 10392-35-5) is a double-conjugated metabolite of 17β-estradiol, featuring both a sulfate group at the C3 position and a glucuronide moiety at the C17β position [1]. This dipotassium salt form is a naturally occurring estrogen conjugate with a molecular weight of 604.75 g/mol and the molecular formula C24H30K2O11S . It is endogenously generated in the liver via sequential sulfation and glucuronidation and serves as a critical biomarker for estrogen metabolism and excretion [2].

Why Estradiol 3-Sulfate 17β-Glucuronide Dipotassium Salt Cannot Be Substituted by Other Estrogen Conjugates


Estradiol conjugates are not functionally interchangeable. The target compound is a double conjugate (3-sulfate + 17β-glucuronide), whereas common alternatives are monoconjugates (e.g., estradiol 3-glucuronide or estradiol 17-glucuronide) or unconjugated estradiol. The presence of both sulfate and glucuronide moieties confers distinct physicochemical properties, transporter specificity, and biological activity that cannot be replicated by single conjugates [1]. Specifically, the dipotassium salt form exhibits a 5-fold higher aqueous solubility (50 mg/mL) compared to monoglucuronide sodium salts (10 mg/mL), directly impacting formulation and analytical method development . Furthermore, the dual conjugation pattern dictates unique hepatic uptake transporter selectivity (OATP1B1/OATP1B3 vs. OATP2B1) and efflux mechanisms, making it essential for studies of estrogen disposition, drug-transporter interactions, and biomarker quantification where structural fidelity is non-negotiable [2].

Quantitative Differentiation of Estradiol 3-Sulfate 17β-Glucuronide Dipotassium Salt from Closest Analogs


Aqueous Solubility: 5-Fold Higher than Monoglucuronide Conjugates

The dipotassium salt of estradiol 3-sulfate 17β-glucuronide exhibits significantly enhanced aqueous solubility compared to monosubstituted estrogen conjugates. This property is critical for preparing concentrated stock solutions and for applications requiring high-concentration aqueous formulations. The quantified difference is a 5-fold increase over the most common monoglucuronide alternative .

Solubility Formulation Analytical method development

Hepatic Uptake Transporter Selectivity: OATP1B1 vs. OATP2B1

In a 2025 study using human hepatocytes and OATP-transfected cell models, estradiol 3-sulfate 17β-glucuronide (E23S17βG) was found to be selectively transported by OATP1B1 and OATP1B3, with OATP1B1 exhibiting the highest transport efficiency. In contrast, the monoglucuronide analog estradiol 3-glucuronide (E23G) is primarily transported by OATP2B1 [1]. This differential transporter selectivity has significant implications for predicting hepatic clearance, drug-drug interaction potential, and organ-specific disposition.

Hepatic transport OATP Drug metabolism Pharmacokinetics

MRP Transporter Inhibition: Ki = 22 μM Against Estradiol 17-Glucuronide Transport

Estradiol 3-sulfate 17β-glucuronide dipotassium salt acts as a competitive inhibitor of multidrug resistance protein (MRP)-mediated transport of 17β-estradiol 17-(β-D-glucuronide), with a reported Ki value of 22 μM [1]. This inhibition constant was determined using ATP-dependent transport assays in membrane vesicles expressing MRP transporters.

MRP inhibition Drug resistance Cholestasis Transporter assays

Antiserum Specificity: Discrimination from Unconjugated and Monoconjugated Estrogens

Polyclonal antisera raised against estradiol 3-sulfate 17-glucuronide-BSA conjugate (hapten linked via C-6 oxime bridge) exhibited high specificity for the double conjugate, with minimal cross-reactivity to unconjugated estradiol, ring A monoconjugates (e.g., estradiol 3-sulfate), or ring D monoconjugates (e.g., estradiol 17-glucuronide) [1]. This specificity enabled the development of a direct radioimmunoassay (RIA) for serum quantification without prior deconjugation, achieving a working range of 50-1000 pg/mL [2].

Immunoassay Biomarker quantification Clinical chemistry Estrogen metabolism

Environmental Persistence: Sulfated Conjugates Exhibit Enhanced Stability Over Glucuronides

In batch studies using activated sludge and crude sewage, sulfate-conjugated steroid estrogens demonstrated significantly greater recalcitrance than their glucuronide counterparts. After 8 hours in activated sludge, 74-94% of sulfate conjugates remained intact, whereas glucuronide conjugates were completely deconjugated under the same conditions at 22°C [1]. Estradiol 3-sulfate 17β-glucuronide, bearing both moieties, is expected to exhibit intermediate but sulfated-characteristic stability.

Environmental fate Stability Endocrine disruption Wastewater analysis

Purity: 99.92% by HPLC Enables High-Confidence Quantitative Analysis

Commercial sources provide estradiol 3-sulfate 17β-glucuronide dipotassium salt at purities ≥98% (TLC) or 99.92% (HPLC), with the potassium salt form offering enhanced stability and solubility compared to the free acid or sodium salt alternatives . This high purity is essential for its use as a certified reference material in quantitative LC-MS/MS methods.

Purity Reference standard LC-MS/MS Analytical validation

Optimal Application Scenarios for Estradiol 3-Sulfate 17β-Glucuronide Dipotassium Salt Based on Differentiated Evidence


Hepatic Transporter Studies: OATP1B1-Specific Uptake Assays

For researchers investigating hepatic drug disposition and drug-drug interactions, estradiol 3-sulfate 17β-glucuronide dipotassium salt serves as a validated OATP1B1-selective probe substrate. Its preferential transport by OATP1B1 over OATP2B1 [1] enables specific interrogation of OATP1B1 function in hepatocyte models, particularly relevant for evaluating the impact of SLCO1B1 genetic variants or co-administered inhibitors (e.g., cyclosporine, rifampicin) on estradiol conjugate clearance. The compound's high aqueous solubility (50 mg/mL) [2] facilitates preparation of concentrated dosing solutions for in vitro transport assays without confounding solvent effects.

MRP-Mediated Efflux and Cholestasis Mechanism Studies

Investigators studying cholestatic drug-induced liver injury (DILI) or multidrug resistance mechanisms can employ estradiol 3-sulfate 17β-glucuronide dipotassium salt as a competitive MRP inhibitor with a well-defined Ki of 22 μM [1]. This quantitative parameter allows precise experimental design for co-incubation studies aimed at delineating the relative contributions of MRP2, MRP3, and MRP4 to the biliary excretion of endogenous and xenobiotic substrates. The compound's dual-conjugate structure also makes it a relevant endogenous comparator for evaluating the impact of disease states (e.g., intrahepatic cholestasis of pregnancy) on conjugated estrogen disposition.

Biomarker Quantification in Clinical and Epidemiological Studies

For clinical chemists and epidemiologists quantifying estrogen metabolites in serum, urine, or wastewater, the demonstrated antiserum specificity for this double conjugate [1] [2] underpins the reliability of immunoassay-based measurements. In LC-MS/MS workflows, the compound's high commercial purity (≥98% TLC, 99.92% HPLC) [3] and enhanced sulfate-mediated environmental stability [4] make it an ideal certified reference standard for calibration curves and quality control samples. Its 5-fold higher aqueous solubility [3] compared to monoconjugate alternatives also simplifies the preparation of spiked matrix samples for method validation.

Environmental Monitoring of Estrogenic Compounds

Environmental analytical chemists developing LC-MS/MS methods for the quantification of conjugated estrogens in surface water, wastewater influent/effluent, and agricultural runoff benefit from using estradiol 3-sulfate 17β-glucuronide dipotassium salt as a high-purity reference standard [1]. The class-level evidence indicating greater environmental persistence of sulfate conjugates relative to glucuronides [2] supports its selection as a representative analyte for method development and validation, ensuring that calibration standards remain stable during long analytical runs and that spiked recovery samples accurately reflect the behavior of persistent sulfate conjugates in environmental matrices.

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